molecular formula C13H19BrO2Si B15298965 Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 351418-50-3

Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B15298965
CAS No.: 351418-50-3
M. Wt: 315.28 g/mol
InChI Key: WFTNKARORKNPBO-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a substituted benzaldehyde derivative characterized by two key functional groups: a bromine atom at the 2-position and a bulky [(1,1-dimethylethyl)dimethylsilyl]oxy (silyl ether) group at the 5-position. The silyl ether group acts as a protecting group for hydroxyl functionalities, offering stability under basic and nucleophilic conditions while remaining labile to acidic or fluoride-mediated deprotection .

Properties

CAS No.

351418-50-3

Molecular Formula

C13H19BrO2Si

Molecular Weight

315.28 g/mol

IUPAC Name

2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzaldehyde

InChI

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3

InChI Key

WFTNKARORKNPBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the bromination of a benzaldehyde derivative followed by the protection of the hydroxyl group with a TBDMS group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination. The hydroxyl group protection is usually carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic acid.

    Reduction: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target: 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzaldehyde 2-Br, 5-silyloxy ~C₁₄H₂₁BrO₂Si ~325.3 Bromine enables cross-coupling; silyl ether protects hydroxyls. Likely intermediate in drug synthesis.
Benzaldehyde, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (126680-71-5) 2-(silyloxymethyl) C₁₄H₂₂O₂Si 250.4 Silyl-protected hydroxymethyl group at position 2. Used in stereoselective aldehyde reactions.
Benzaldehyde, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-hydroxy- (441351-33-3) 3-silyloxy, 5-OH C₁₃H₂₀O₃Si 252.4 Free hydroxyl at position 5 increases polarity; silyl group at 3 may hinder electrophilic substitution.
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]- (566949-37-9) 4-(silyloxy-ethoxy) C₁₅H₂₄O₃Si 280.4 Extended ethoxy chain enhances solubility in polar solvents; bulkier substituent at 4-position.
Benzaldehyde,4-[[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]methoxy]- (872851-99-5) 4-(trans-cyclohexylmethoxy-silyloxy) C₂₀H₃₂O₃Si 348.6 Bulky cyclohexyl group increases steric hindrance; used in rigid scaffold synthesis.
Benzaldehyde, 5-silyloxy-2-fluoro- (113984-67-1) 2-F, 5-silyloxy ~C₁₃H₁₉FO₂Si ~270.4 Fluorine’s electronegativity alters electronic ring properties; less reactive than bromine in coupling.
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (176961-43-6) 2-Br, 5-oxazol-2-yl C₁₀H₆BrNO₂ 268.1 Oxazole introduces heterocyclic reactivity; potential for metal-catalyzed cyclizations.

Physicochemical Properties

  • Solubility : The target compound’s lipophilic silyl group reduces water solubility compared to the hydroxyl-bearing analog . The ethoxy-spaced silyl ether may exhibit improved solubility in THF or DMSO due to its extended chain.

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